molecular formula C7H3Br2ClN2 B12072674 Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro- CAS No. 1823231-07-7

Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-

Cat. No.: B12072674
CAS No.: 1823231-07-7
M. Wt: 310.37 g/mol
InChI Key: JDLVBOFRJADCOF-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro- is a nitrogen-containing heterocyclic compound It features a fused ring system consisting of a pyrrole ring and a pyrazine ring, with bromine and chlorine substituents at specific positions

Preparation Methods

The synthesis of pyrrolo[1,2-a]pyrazine derivatives, including 6,7-dibromo-1-chloro-, typically involves multiple steps. One common method includes:

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro- can undergo various chemical reactions, including:

Scientific Research Applications

Pyrrolo[1,2-a]pyrazine derivatives, including 6,7-dibromo-1-chloro-, have been extensively studied for their biological activities. They exhibit a wide range of properties, such as:

Mechanism of Action

The exact mechanism of action for pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro- is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity .

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro- can be compared with other pyrrolo[1,2-a]pyrazine derivatives, such as:

    5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.

    Pyrrolo[1,2-a]pyrazine-1,4-dione: Exhibits different biological activities due to its unique structure.

    Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Another derivative with distinct properties.

Properties

CAS No.

1823231-07-7

Molecular Formula

C7H3Br2ClN2

Molecular Weight

310.37 g/mol

IUPAC Name

6,7-dibromo-1-chloropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H3Br2ClN2/c8-4-3-5-7(10)11-1-2-12(5)6(4)9/h1-3H

InChI Key

JDLVBOFRJADCOF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=C2Br)Br)C(=N1)Cl

Origin of Product

United States

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